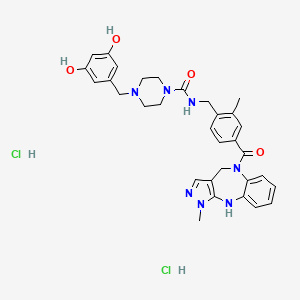

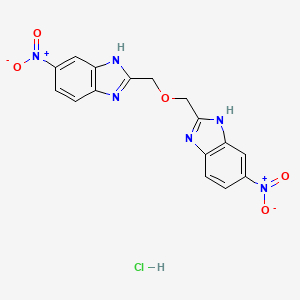

![molecular formula C24H18ClF2N4O7P B560353 3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]- CAS No. 1174161-69-3](/img/structure/B560353.png)

3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-

Übersicht

Beschreibung

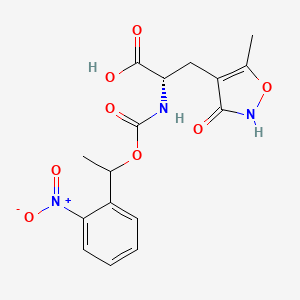

3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-, also known as 3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-, is a useful research compound. Its molecular formula is C24H18ClF2N4O7P and its molecular weight is 578.85. The purity is usually 95%.

BenchChem offers high-quality 3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition for Cancer Treatment

The compound has been identified as a potent and selective inhibitor of the Met kinase superfamily, demonstrating significant tumor stasis in Met-dependent human gastric carcinoma xenograft models. Due to its impressive in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, this derivative has advanced into phase I clinical trials, highlighting its potential as a therapeutic agent in oncology G. M. Schroeder et al., 2009.

Synthesis and Characterization in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and characterized using various techniques, including FT-IR, NMR, and X-ray diffraction. These studies not only contribute to the understanding of the compound's structural properties but also its potential non-linear optical (NLO) properties and interactions with biological targets such as tubulin, which could inform its use in anticancer activity R. Jayarajan et al., 2019.

Anticonvulsant Properties

Exploration into the anticonvulsant properties of related compounds has been conducted, providing insights into the potential neurological applications of this derivative. The study of hydrogen bonding within these compounds aids in understanding their stability and reactivity, which is crucial for designing drugs with specific neurological targets M. Kubicki et al., 2000.

Analgesic Properties Enhancement

Research into the analgesic properties of related pyridine and pyrimidine derivatives indicates the potential for enhancing pain relief capabilities through chemical modifications. This research could pave the way for developing new analgesic drugs with improved efficacy and specificity I. Ukrainets et al., 2015.

Wirkmechanismus

Target of Action

BMS-817378, also known as BMS-777607, is a potent and selective inhibitor of MET . It also targets other tyrosine kinases such as Axl, Ron, and Tyro3 . These targets play crucial roles in various cellular processes, including cell growth, survival, and differentiation.

Mode of Action

BMS-817378 acts as an ATP-competitive inhibitor for its targets . It potently blocks the autophosphorylation of c-Met, thereby inhibiting its activity . This results in the selective inhibition of proliferation in MET-driven tumor cell lines .

Biochemical Pathways

By inhibiting MET and other related targets, BMS-817378 affects several biochemical pathways. The inhibition of c-Met autophosphorylation leads to the dose-dependent inhibition of the phosphorylation of downstream signaling molecules, including ERK, Akt, p70S6K, and S6 . These pathways are involved in cell growth, survival, and differentiation.

Pharmacokinetics

It’s known that bms-817378 is administered orally , suggesting that it is likely well-absorbed in the gastrointestinal tract

Result of Action

BMS-817378 has shown to have significant effects at the molecular and cellular levels. It effectively inhibits HGF-induced cell scattering, suppresses stimulated cell migration and invasion in a dose-dependent fashion . Moreover, it has been shown to have an antiproliferative effect on MET-driven tumor cell lines .

Action Environment

It’s worth noting that the drug has been co-developed for use in china , suggesting that geographical and demographic factors, as well as local disease prevalence, may play a role in its development and use

Eigenschaften

IUPAC Name |

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDZWUPUSDCGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClF2N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the primary targets of BMS-817378 and its active metabolite?

A1: BMS-817378 is a prodrug, meaning it is inactive until metabolized in the body. While the abstract doesn't explicitly state the targets of BMS-817378, it reveals that it is a prodrug of BMS-794833. It further identifies BMS-794833 as a "dual Met/VEGFR-2 inhibitor" []. This means that BMS-794833, and by extension, the active metabolite of BMS-817378, targets both the MET receptor tyrosine kinase and the vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors are involved in various cellular processes, including cell growth, survival, and angiogenesis, making them relevant targets in cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

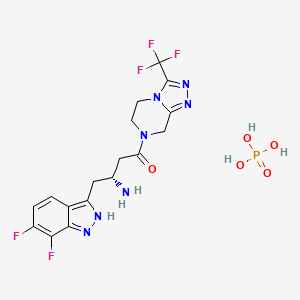

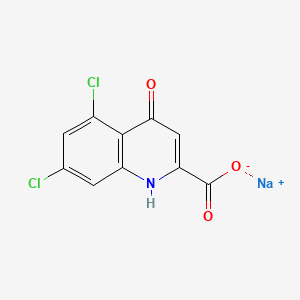

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)